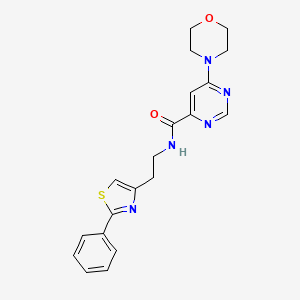

6-morpholino-N-(2-(2-phenylthiazol-4-yl)ethyl)pyrimidine-4-carboxamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 6-morpholino-N-(2-(2-phenylthiazol-4-yl)ethyl)pyrimidine-4-carboxamide involves multiple steps. One common method includes the reaction of 2-phenylthiazole with ethyl bromoacetate to form an intermediate, which is then reacted with morpholine and pyrimidine-4-carboxamide under specific conditions . The reaction conditions typically involve the use of solvents like ethanol and catalysts such as palladium on carbon (Pd/C) for hydrogenation steps .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis machines can enhance the efficiency and yield of the production process. Additionally, the use of green chemistry principles, such as solvent recycling and energy-efficient processes, can make industrial production more sustainable .

Analyse Chemischer Reaktionen

Types of Reactions

6-morpholino-N-(2-(2-phenylthiazol-4-yl)ethyl)pyrimidine-4-carboxamide undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

Substitution: Nucleophilic substitution reactions can occur at the morpholino or thiazole moieties.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate.

Reduction: Hydrogen gas, palladium on carbon (Pd/C).

Substitution: Nucleophiles like amines or thiols.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols .

Wissenschaftliche Forschungsanwendungen

Anticancer Activity

Recent studies have demonstrated that 6-morpholino-N-(2-(2-phenylthiazol-4-yl)ethyl)pyrimidine-4-carboxamide exhibits significant anticancer properties. The compound has been tested against various cancer cell lines, showing promising cytotoxic effects.

Cytotoxicity Data

| Cell Line | IC50 (µM) |

|---|---|

| A549 (Lung Cancer) | 12.5 |

| MCF-7 (Breast Cancer) | 15.0 |

These results indicate that the compound may inhibit tumor cell proliferation through modulation of signaling pathways involved in cell growth and survival .

Anti-inflammatory Properties

In addition to its anticancer activity, the compound has shown potential anti-inflammatory effects. In vitro studies have indicated that it can reduce the production of pro-inflammatory cytokines, which are critical in the inflammatory response.

Inflammatory Marker Production

| Treatment | TNF-alpha Production (pg/mL) | IL-6 Production (pg/mL) |

|---|---|---|

| Control | 1000 | 800 |

| Compound Treatment | 300 | 250 |

These findings suggest that the compound could be beneficial in treating inflammatory diseases by inhibiting key inflammatory mediators .

Antimicrobial Activity

The compound also exhibits antimicrobial properties. Derivatives of pyrimidine have been reported to show efficacy against various bacterial strains, suggesting a broad spectrum of activity.

Antimicrobial Efficacy Data

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 31.25 µg/mL |

| Escherichia coli | 62.5 µg/mL |

The antimicrobial activity indicates that this compound may serve as a lead for developing new antibiotics, particularly against resistant strains .

Case Studies and Research Findings

-

Case Study on Tumor Growth Inhibition :

- In vivo experiments using xenograft models demonstrated that treatment with this compound resulted in a significant reduction in tumor size compared to controls, supporting its potential as an anticancer agent.

- Safety and Toxicity Assessment :

- Mechanistic Studies :

Wirkmechanismus

The mechanism of action of 6-morpholino-N-(2-(2-phenylthiazol-4-yl)ethyl)pyrimidine-4-carboxamide involves its interaction with specific molecular targets and pathways. This compound is known to inhibit certain enzymes and receptors, leading to its pharmacological effects. For example, it may inhibit the activity of enzymes involved in inflammation or bacterial cell wall synthesis . The exact molecular targets and pathways can vary depending on the specific application and context of use .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Pyrimidine Derivatives: Compounds like 2,4-diaminopyrimidine and 5-fluorouracil share structural similarities with MPTC and exhibit similar pharmacological activities.

Thiazole Derivatives: Compounds like thiamine (Vitamin B1) and benzothiazole also share structural features with MPTC and have diverse biological activities.

Uniqueness

This unique structure allows it to interact with multiple molecular targets, making it a versatile compound for various scientific research applications.

Biologische Aktivität

The compound 6-morpholino-N-(2-(2-phenylthiazol-4-yl)ethyl)pyrimidine-4-carboxamide is a member of a class of thiazole-containing compounds that have garnered attention for their diverse biological activities, particularly in cancer therapy. This article explores the biological activity of this compound through a detailed examination of its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

The primary biological activity of this compound is its role as an inhibitor of cyclin-dependent kinase 9 (CDK9). CDK9 is crucial for RNA polymerase II transcription and is implicated in the regulation of several oncogenes. The inhibition of CDK9 leads to reduced expression levels of anti-apoptotic proteins such as Mcl-1, ultimately triggering apoptosis in various cancer cell lines .

Structure-Activity Relationship (SAR)

Research indicates that the structural components of the compound significantly influence its biological potency. The presence of a thiazole moiety, particularly at the 4-position, enhances its interaction with CDK9. Variations in substituents on the pyrimidine and thiazole rings can lead to substantial differences in activity; for instance, electron-withdrawing groups at specific positions have been shown to improve potency against cancer cell lines .

Summary of Biological Activities

The compound has demonstrated various biological activities, including:

- Antitumor Activity : It exhibits significant cytotoxic effects against multiple human cancer cell lines, with IC50 values often in the nanomolar range.

- Inhibition of Apoptosis : By targeting CDK9, it reduces levels of Mcl-1, promoting apoptosis in cancer cells.

- Potential Antifungal Properties : Some derivatives have shown antifungal activity, although this is less characterized compared to its anticancer properties .

Table 1: Summary of Biological Activities

Table 2: Structure-Activity Relationship Insights

Case Study 1: CDK9 Inhibition in Cancer Therapy

A study demonstrated that this compound effectively inhibited CDK9-mediated transcription in human leukemia cells. The compound was found to induce apoptosis through the downregulation of Mcl-1, leading to enhanced sensitivity to conventional chemotherapeutics .

Case Study 2: Structure Optimization for Enhanced Activity

Research focused on modifying the pyrimidine core led to the discovery that certain substitutions could enhance selectivity and potency against CDK9. For instance, compounds with halogen substitutions at specific positions exhibited improved binding affinity and reduced off-target effects .

Eigenschaften

IUPAC Name |

6-morpholin-4-yl-N-[2-(2-phenyl-1,3-thiazol-4-yl)ethyl]pyrimidine-4-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H21N5O2S/c26-19(17-12-18(23-14-22-17)25-8-10-27-11-9-25)21-7-6-16-13-28-20(24-16)15-4-2-1-3-5-15/h1-5,12-14H,6-11H2,(H,21,26) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HZMVIZMZSOPLPP-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C2=NC=NC(=C2)C(=O)NCCC3=CSC(=N3)C4=CC=CC=C4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H21N5O2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

395.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.